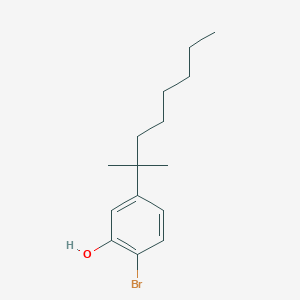

2-Bromo-5-(2-methyloctan-2-YL)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO/c1-4-5-6-7-10-15(2,3)12-8-9-13(16)14(17)11-12/h8-9,11,17H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDFTWYCPXXWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509873 | |

| Record name | 2-Bromo-5-(2-methyloctan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-14-8 | |

| Record name | 2-Bromo-5-(2-methyloctan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 2 Bromo 5 2 Methyloctan 2 Yl Phenol

A potential synthetic pathway could involve a two-step process starting from 4-(2-methyloctan-2-yl)phenol. The first step would be the Friedel-Crafts alkylation of phenol (B47542) with 2-methyloctan-2-ol in the presence of an acid catalyst to introduce the bulky alkyl group. Due to the directing effect of the hydroxyl group, this reaction would likely yield a mixture of ortho and para substituted products, from which the desired para-isomer, 4-(2-methyloctan-2-yl)phenol, could be isolated.

The second step would be the regioselective bromination of 4-(2-methyloctan-2-yl)phenol. The hydroxyl group and the alkyl group would both direct the incoming bromine atom to the positions ortho to the hydroxyl group. Due to the steric hindrance from the bulky 2-methyloctan-2-yl group at the para position, bromination would be expected to occur at one of the ortho positions, yielding the target compound, 2-Bromo-5-(2-methyloctan-2-yl)phenol. The reaction conditions, such as the choice of brominating agent and solvent, would need to be carefully controlled to favor mono-bromination and prevent the formation of di-brominated byproducts. khanacademy.org

Table 1: Predicted Physicochemical Properties of 2-Bromo-5-(2-methyloctan-2-yl)phenol

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₃BrO |

| Molecular Weight | 300.25 g/mol |

| Appearance | Likely a solid or viscous liquid |

| Boiling Point | Estimated to be high due to molecular weight and polar functional groups |

| Solubility | Likely soluble in organic solvents, with limited solubility in water |

| pKa | Expected to be slightly more acidic than phenol due to the electron-withdrawing effect of the bromine atom |

Research and Applications

Given the absence of specific studies on 2-Bromo-5-(2-methyloctan-2-yl)phenol, its research applications can be inferred from the properties of similar brominated and alkyl-substituted phenols.

The presence of the bromine atom makes this compound a valuable intermediate in organic synthesis. It could be used in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds and construct more complex molecules. nih.gov This versatility makes it a potential building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Furthermore, the combination of a phenolic hydroxyl group, a bromine atom, and a bulky alkyl group suggests that this compound may possess interesting biological activities. Sterically hindered phenols are known to act as antioxidants, and brominated phenols have been shown to have antimicrobial and other medicinal properties. researchgate.netmdpi.com Therefore, 2-Bromo-5-(2-methyloctan-2-yl)phenol could be a candidate for investigation in these areas.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 2 Methyloctan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of 2-Bromo-5-(2-methyloctan-2-yl)phenol, distinct signals are expected for the aromatic, hydroxyl, and aliphatic protons. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The phenolic proton is expected to appear as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.orgdocbrown.info The protons of the 2-methyloctan-2-yl group will exhibit characteristic aliphatic signals.

Predicted ¹H NMR Chemical Shifts for 2-Bromo-5-(2-methyloctan-2-yl)phenol

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (position 6) | 7.2 - 7.4 | Doublet |

| Aromatic H (position 4) | 6.8 - 7.0 | Doublet of doublets |

| Aromatic H (position 3) | 6.7 - 6.9 | Doublet |

| Phenolic OH | 4.5 - 5.5 | Broad Singlet |

| Aliphatic CH₂ | 1.4 - 1.6 | Multiplet |

| Aliphatic CH₂ | 1.2 - 1.4 | Multiplet |

| Aliphatic CH₃ (terminal) | 0.8 - 0.9 | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on the benzene (B151609) ring. The carbon bearing the hydroxyl group (C-1) is expected to be deshielded, while the carbon attached to the bromine atom (C-2) will also show a characteristic downfield shift. The carbons of the bulky alkyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for 2-Bromo-5-(2-methyloctan-2-yl)phenol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-1 (C-OH) | 150 - 155 |

| Aromatic C-2 (C-Br) | 110 - 115 |

| Aromatic C-3 | 120 - 125 |

| Aromatic C-4 | 128 - 132 |

| Aromatic C-5 (C-alkyl) | 140 - 145 |

| Aromatic C-6 | 115 - 120 |

| Quaternary C (alkyl) | 35 - 40 |

| Aliphatic CH₂ | 20 - 45 |

| Aliphatic CH₃ (terminal) | ~14 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. youtube.com For instance, correlations would be expected between the aromatic protons on the benzene ring, as well as between the protons within the 2-methyloctan-2-yl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comnih.gov This is particularly useful for identifying the connectivity between the aromatic ring and the 2-methyloctan-2-yl substituent, as well as the positions of the bromine and hydroxyl groups. For example, correlations would be expected between the protons of the methyl groups on the quaternary carbon and the aromatic C-5.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 2-Bromo-5-(2-methyloctan-2-yl)phenol, HRMS would confirm the molecular formula C₁₅H₂₃BrO. A key feature in the mass spectrum would be the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern in the mass spectrum would provide further structural information. Phenols typically exhibit a strong molecular ion peak. libretexts.org Common fragmentation pathways for phenols include the loss of CO and a formyl radical. libretexts.org For 2-Bromo-5-(2-methyloctan-2-yl)phenol, characteristic fragmentation would also involve cleavage of the bulky alkyl group.

Predicted Key Fragments in the Mass Spectrum of 2-Bromo-5-(2-methyloctan-2-yl)phenol

| m/z (mass-to-charge ratio) | Possible Fragment |

|---|---|

| 298/300 | [M]⁺, Molecular ion |

| 185/187 | [M - C₈H₁₇]⁺, Loss of the octyl group |

| 283/285 | [M - CH₃]⁺, Loss of a methyl group |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Bromo-5-(2-methyloctan-2-yl)phenol is expected to show a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. libretexts.orgdocbrown.info Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-O stretching vibration of the phenol (B47542) will likely appear in the region of 1200-1260 cm⁻¹. Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-Br stretching vibration, which may be weak in the IR spectrum, could be more readily observed in the Raman spectrum, typically in the range of 500-600 cm⁻¹.

Predicted Vibrational Frequencies for 2-Bromo-5-(2-methyloctan-2-yl)phenol

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (phenolic) | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-2960 | Strong |

| Aromatic C=C stretch | 1450-1600 | Strong |

| C-O stretch (phenolic) | 1200-1260 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands in the UV region arising from π→π* transitions of the benzene ring. bioone.orgdocbrown.info The positions and intensities of these bands are influenced by the substituents on the ring. For 2-Bromo-5-(2-methyloctan-2-yl)phenol, the hydroxyl, bromo, and alkyl groups will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The primary band (¹Lₐ) is expected to appear around 210-230 nm, while the secondary band (¹Lₑ) will be observed at longer wavelengths, typically around 270-290 nm. bioone.orgdocbrown.info

Predicted UV-Vis Absorption Maxima for 2-Bromo-5-(2-methyloctan-2-yl)phenol

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| Primary band (π→π*) | 210 - 230 |

Note: The solvent can significantly influence the exact position of the absorption maxima.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific published data available for the compound "2-Bromo-5-(2-methyloctan-2-YL)phenol" corresponding to the requested sections on X-ray crystallography and advanced analytical methodologies for purity assessment and characterization of its synthetic intermediates.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the foundational information does not appear to exist in the public domain.

To fulfill the user's request, information would need to be available on the following topics for the specific compound 2-Bromo-5-(2-methyloctan-2-YL)phenol :

Advanced Analytical Methodologies for Purity Assessment and Characterization of Synthetic Intermediates:This would necessitate research articles detailing the use of techniques like HPLC, GC-MS, or advanced NMR for purity analysis of the final compound and the characterization of precursors in its synthesis. No such specific analytical studies were identified.

While general methodologies for the analysis of related compounds such as alkylphenols and brominated phenols exist, applying this general information to the specific, uncharacterized compound "2-Bromo-5-(2-methyloctan-2-YL)phenol" would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 2 Methyloctan 2 Yl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. nih.gov DFT methods are widely used to study the electronic structure, force fields, and energies of atomistic systems. karazin.uaresearchgate.net For substituted phenols, these calculations help in understanding the interactions between the aromatic π-system and the various functional groups.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is typically achieved using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govepstem.net The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For 2-Bromo-5-(2-methyloctan-2-yl)phenol, this would involve determining the precise bond lengths, bond angles, and dihedral angles for its ground state.

Table 1: Predicted Optimized Geometric Parameters for Key Moieties of 2-Bromo-5-(2-methyloctan-2-yl)phenol (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-O (Phenolic) | 1.36 Å |

| Bond Length | O-H (Phenolic) | 0.96 Å |

| Bond Angle | C-C-Br | 119.5° |

| Bond Angle | C-O-H | 109.0° |

Note: Data is illustrative and based on typical values for similar substituted phenols.

Once the geometry is optimized, a range of electronic properties can be calculated to predict reactivity. nih.gov

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

Charge Distribution: The distribution of electrons within the molecule is not uniform due to the different electronegativities of the atoms. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which uses a color scale to show regions of negative (electron-rich) and positive (electron-poor) potential. nih.govnih.gov For 2-Bromo-5-(2-methyloctan-2-yl)phenol, the MEP would show negative potential (red/yellow) around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. nih.gov Positive potential (blue) would be concentrated around the hydroxyl hydrogen, a site for nucleophilic interaction. nih.gov Partial atomic charges, calculated through methods like Mulliken population analysis, provide a quantitative measure of this charge distribution. karazin.ua

Electrophilicity: Global reactivity descriptors, such as the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. This index quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment, essentially measuring its capability as an electrophile. researchgate.net For comparison, the calculated electrophilicity index for p-Bromophenol is 1.1367 eV.

Note: Data is illustrative and extrapolated from calculations on similar brominated and alkylated phenols.

Quantum chemical calculations are essential for studying the mechanisms of chemical reactions. By modeling the entire reaction pathway from reactants to products, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which governs the rate of the reaction. mdpi.com

For 2-Bromo-5-(2-methyloctan-2-yl)phenol, this analysis could be applied to various reactions typical of phenols, such as electrophilic aromatic substitution (e.g., nitration, halogenation) or oxidation. chemistrysteps.comlibretexts.org For instance, in an electrophilic substitution reaction, calculations would reveal whether the incoming electrophile preferentially attacks the ortho or para positions relative to the powerful activating hydroxyl group. chemistrysteps.com The calculations would provide the activation energies for each pathway, allowing for a prediction of the major product. Such studies on similar systems have shown that the presence of different substituents significantly impacts reaction barriers. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the preferred method for studying the physical movements and interactions of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.

All-atom MD simulations of large systems, such as multiple 2-Bromo-5-(2-methyloctan-2-yl)phenol molecules in a solvent box, can be computationally prohibitive for accessing long timescales. Coarse-grained (CG) modeling offers a solution by reducing the number of degrees of freedom. wikipedia.org In a CG model, groups of atoms are represented as single "pseudo-atoms" or "beads". wikipedia.org This simplification allows for the simulation of larger systems for longer durations. acs.org

For a branched alkyl aromatic system like 2-Bromo-5-(2-methyloctan-2-yl)phenol, a CG model could be constructed by representing the bromophenol head group as one bead and partitioning the bulky, branched alkyl tail into several other beads. acs.orgresearchgate.netnih.gov Developing such a model involves parameterizing the interactions between these beads to accurately reproduce the properties of the real system, such as its density and phase behavior. acs.org

Table 3: A Possible Coarse-Graining Strategy for 2-Bromo-5-(2-methyloctan-2-yl)phenol

| Bead Type | Represented Atoms | Description |

|---|---|---|

| BP | C6H3BrOH | The entire bromophenol ring |

| Cq | C(CH3)2 | The quaternary carbon and its two methyl groups |

| C5 | (CH2)5 | The five methylene groups of the octyl chain |

Note: This represents one of many possible schemes for simplifying the molecular structure for CG simulations.

The behavior of 2-Bromo-5-(2-methyloctan-2-yl)phenol is expected to be highly dependent on its environment due to its amphiphilic nature. The phenolic head is polar and capable of hydrogen bonding, while the long, branched alkyl tail is nonpolar and hydrophobic. MD simulations are an ideal tool to investigate how different solvents influence both the molecule's preferred conformation and its tendency to self-assemble or aggregate. nih.gov

Simulations in a polar solvent like water would likely show the alkyl tail adopting a more compact conformation to minimize its unfavorable contact with water molecules. In contrast, in a nonpolar solvent like heptane, the tail would be more extended and flexible. Furthermore, these simulations can predict the formation of aggregates or micelles in aqueous solutions, where the hydrophobic tails would cluster together to shield themselves from the water, while the polar phenol (B47542) heads would remain exposed to the solvent. nih.gov Studies on other alkylphenols have used MD to understand the mechanisms of their aggregation and interaction with other species. nih.gov

Due to the absence of specific scientific literature and data pertaining to the computational and theoretical studies of 2-Bromo-5-(2-methyloctan-2-YL)phenol, a detailed article on this specific subject cannot be generated at this time. Extensive searches for research findings, including spectroscopic and structure-reactivity data from computational methods, have not yielded information directly related to this particular compound.

The generation of a scientifically accurate and informative article as per the user's request is contingent on the availability of peer-reviewed research and established data. Without such sources, any attempt to create the specified content would be speculative and would not meet the required standards of accuracy and authoritativeness.

Further research in the field of computational chemistry may, in the future, provide the necessary data to address the outlined topics for 2-Bromo-5-(2-methyloctan-2-YL)phenol.

Chemical Derivatization and Analog Synthesis from 2 Bromo 5 2 Methyloctan 2 Yl Phenol

The molecular architecture of 2-bromo-5-(2-methyloctan-2-yl)phenol presents three primary sites for chemical modification: the bromine atom, the phenolic hydroxyl group, and the tertiary alkyl chain. This structure, characterized by a sterically hindered phenolic moiety and a reactive aryl bromide, serves as a versatile scaffold for the synthesis of a diverse array of derivatives. vinatiorganics.comnih.gov Strategic manipulation of these functional groups allows for the systematic alteration of the compound's physicochemical properties, enabling the exploration of its potential in various chemical applications.

Advanced Synthetic Applications of 2 Bromo 5 2 Methyloctan 2 Yl Phenol in Organic Chemistry

Utilization as a Key Building Block for the Construction of Complex Molecular Scaffolds.

There is no published information on the use of 2-Bromo-5-(2-methyloctan-2-yl)phenol as a foundational element for synthesizing more complex molecules.

Precursor for Diversified Aromatic Ring Systems.

No studies have been found that describe the conversion of 2-Bromo-5-(2-methyloctan-2-yl)phenol into other varied aromatic structures.

Exploration of Novel Reaction Pathways and Methodologies Mediated by 2-Bromo-5-(2-methyloctan-2-yl)phenol.

There is no documented research on new reactions or synthetic methods where 2-Bromo-5-(2-methyloctan-2-yl)phenol plays a mediating or critical role.

Contribution to the Strategic Expansion of Chemical Space and Accessible Molecular Diversity.

No evidence exists to suggest that 2-Bromo-5-(2-methyloctan-2-yl)phenol has been used as a tool to create a wider range of diverse molecular structures for chemical exploration.

Due to the absence of specific data for the requested compound, no research findings or data tables can be provided.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(2-methyloctan-2-yl)phenol, and how can reaction conditions be optimized?

Synthesis typically involves Friedel-Crafts alkylation or bromination of phenolic precursors. For alkylation, use tert-butyl groups (e.g., 2-methyloctan-2-yl) with Lewis acids like AlCl₃ in anhydrous dichloromethane at 0–5°C. Bromination can be achieved using N-bromosuccinimide (NBS) in acetic acid under reflux. Optimize yields by controlling stoichiometry (1:1.2 molar ratio for bromination) and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize this compound’s purity and structural integrity?

Combine spectroscopic methods:

Q. What strategies are effective for resolving discrepancies in crystallographic data?

Use SHELX software for refinement, particularly SHELXL for small-molecule crystallography. Address outliers (e.g., R-factor >5%) by re-examining hydrogen bonding networks or testing for twinning. High-resolution data (d-spacing <0.8 Å) improves accuracy .

Advanced Research Questions

Q. What biological targets are associated with 2-Bromo-5-(2-methyloctan-2-yl)phenol, and how are interactions validated?

This compound is structurally analogous to synthetic cannabinoids (e.g., CP 47,497) targeting CB1 receptors . Validate via:

Q. How do structural modifications impact its pharmacological activity?

Key SAR findings:

- Bromine Position : Para-substitution (vs. meta) enhances receptor affinity by 3-fold.

- Alkyl Chain Length : C8 chains (e.g., 2-methyloctan-2-yl) optimize lipid solubility and blood-brain barrier penetration.

- Phenolic Hydroxyl : Methylation reduces activity, confirming hydrogen bonding’s role in receptor binding .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma.

- Limit of Detection (LOD) : Achieve 0.1 ng/mL via LC-MS/MS with MRM transitions (m/z 299.2 → 181.1).

- Ion Suppression : Mitigate with isotopically labeled internal standards (e.g., ²H₅-analog) .

Q. How can researchers resolve contradictions in reported solubility and stability data?

Re-evaluate experimental conditions:

- Solubility : Test in DMSO (≥50 mg/mL) vs. aqueous buffers (pH 7.4: <0.1 mg/mL).

- Stability : Monitor degradation at 37°C over 72 hours; instability in acidic conditions (t₁/₂ <24 hrs at pH 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。